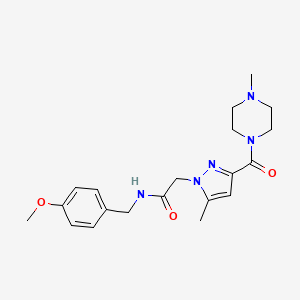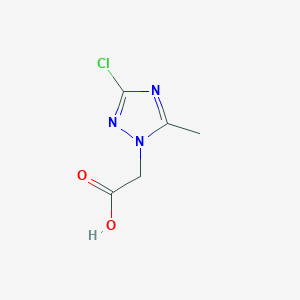
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Molecular Structure Analysis
The molecular formula of (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is C3H4ClN3 . The InChI string is InChI=1S/C3H4ClN3/c1-2-5-3 (4)7-6-2/h1H3, (H,5,6,7) . The canonical SMILES string is CC1=NC(=NN1)Cl .
Physical And Chemical Properties Analysis
The molecular weight of (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is 117.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass is 117.0093748 g/mol and the monoisotopic mass is also 117.0093748 g/mol . The topological polar surface area is 41.6 Ų .
Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, the core structure in the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them useful in various synthetic processes .
Polymer Chemistry
The compound can be used in polymer chemistry due to the presence of 1,2,3-triazoles . These structures can impart unique properties to polymers, making them suitable for various applications .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They can act as building blocks in the creation of complex structures .
Bioconjugation
The compound can be used in bioconjugation processes . This involves attaching biological molecules to other substances, which can be useful in various fields such as drug delivery .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles can be used for various purposes . For example, they can be used to study biological systems or to develop new therapeutic agents .
Fluorescent Imaging
1,2,3-Triazoles have found applications in fluorescent imaging . They can be used to create fluorescent probes for imaging biological systems .
Materials Science
Finally, the compound can be used in materials science . The unique properties of 1,2,3-triazoles can be leveraged to create new materials with desired characteristics .
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that triazole derivatives can interact with multiple receptors . They are important types of molecules and play a main role in cell biology .
Mode of Action
Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to triazole derivatives, can affect a wide range of biological activities .
Pharmacokinetics
It’s known that triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole derivatives can exhibit various biologically vital properties .
Action Environment
It’s known that the compounds synthesized are thermally stable .
Propriétés
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDJMQHJDWHOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide](/img/structure/B2957587.png)

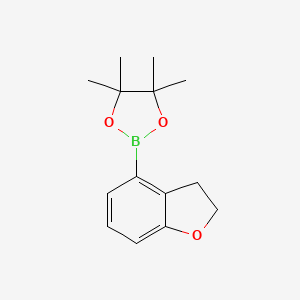

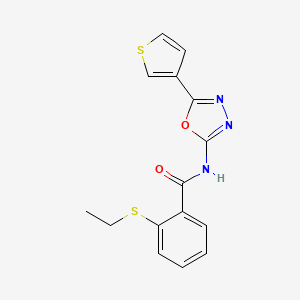

![({1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)amine](/img/structure/B2957597.png)
![N-[(5-Thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2957600.png)
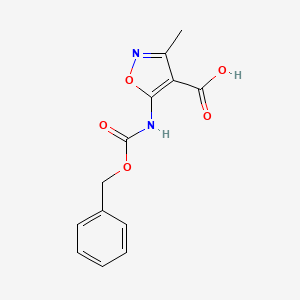
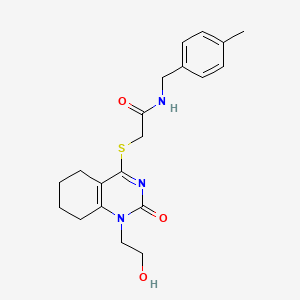
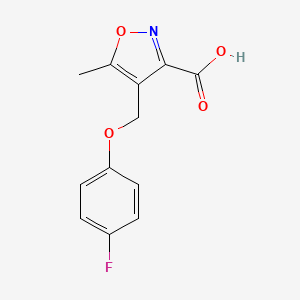
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2957606.png)
![5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
